molecular formula C9H8N2OS B8556446 2-(Methylthio)quinazolin-6-ol

2-(Methylthio)quinazolin-6-ol

Cat. No.: B8556446
M. Wt: 192.24 g/mol
InChI Key: BAPOCQOIFQRFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)quinazolin-6-ol is a quinazoline derivative featuring a methylthio (-SCH₃) substituent at position 2 and a hydroxyl (-OH) group at position 4. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their versatility in binding biological targets. Key analogs include 6-methylquinazolin-4-ol, 6-methoxy-7-benzyloxyquinazolin-4-one, and substituted benzothiazoles or benzoxazoles, which share functional group similarities .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-methylsulfanylquinazolin-6-ol

InChI

InChI=1S/C9H8N2OS/c1-13-9-10-5-6-4-7(12)2-3-8(6)11-9/h2-5,12H,1H3

InChI Key

BAPOCQOIFQRFJN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=C(C=CC2=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 2

The substituent at position 2 significantly influences electronic properties and bioactivity:

  • Methylthio (-SCH₃): Enhances lipophilicity and may improve membrane permeability. Thioether groups are known to participate in hydrophobic interactions and hydrogen bonding.
  • Trifluoromethyl (-CF₃) : In 6-methyl-7-(trifluoromethyl)quinazolin-4-ol, the electron-withdrawing CF₃ group increases metabolic stability and acidity of adjacent hydroxyl groups .
  • Phenoxymethyl (-OCH₂Ph): Observed in 6-iodo-2-phenoxymethylquinazolin-4(3H)-ones, this group introduces aromaticity and bulk, which may modulate selectivity for enzyme active sites .
Table 1: Substituent Effects on Quinazoline Derivatives
Compound Position 2 Substituent Key Properties Reference
2-(Methylthio)quinazolin-6-ol -SCH₃ Lipophilic, polarizable N/A
6-Methylquinazolin-4-ol -CH₃ Reduced steric hindrance
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol -CF₃ Electron-withdrawing, metabolic stability
6-Iodo-2-phenoxymethylquinazolin-4(3H)-one -OCH₂Ph Bulky, aromatic interactions

Heterocyclic Core Modifications

Replacing the quinazoline core with benzothiazole or benzoxazole alters pharmacological profiles:

  • Benzothiazole Derivatives: 2-[4-(Methylamino)phenyl]benzo[d]thiazol-6-ol (6-OH-BTA-1) exhibits structural similarity but replaces quinazoline’s dual nitrogen atoms with a sulfur-containing thiazole ring. This modification impacts π-stacking and hydrogen-bonding capabilities .
  • Benzoxazole Derivatives : 2-Methyl-1,3-benzoxazol-6-ol (CAS 507-87-9) features an oxygen atom instead of sulfur, reducing electron density and altering solubility .
Table 2: Core Heterocycle Comparison
Compound Core Structure Key Features Reference
This compound Quinazoline Dual nitrogen atoms, planar structure N/A
2-[4-(Methylamino)phenyl]benzo[d]thiazol-6-ol Benzothiazole Sulfur atom, enhanced π-interactions
2-Methyl-1,3-benzoxazol-6-ol Benzoxazole Oxygen atom, reduced electron density

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